ALLO-2-hydroxycitric acid
Description
Chemical Structure and Properties
Molecular Characterization
Molecular Formula and Weight
ALLO-2-hydroxycitric acid possesses the molecular formula C6H8O8, indicating a highly oxygenated structure containing six carbon atoms, eight hydrogen atoms, and eight oxygen atoms. The compound exhibits a molecular weight of 208.12 g/mol, as confirmed by multiple computational analyses using PubChem databases. This molecular composition reflects the presence of three carboxylic acid functional groups and two hydroxyl groups within the molecular framework, contributing to its polar character and distinctive chemical reactivity patterns.
The percent composition of this compound consists of 34.63% carbon, 3.87% hydrogen, and 61.50% oxygen by mass. This high oxygen content significantly influences the compound's physicochemical properties, particularly its solubility characteristics and intermolecular bonding capabilities. The compound's chemical identity is further confirmed by its CAS registry number 27750-11-4, which provides unambiguous identification within chemical databases.
Stereochemical Configuration and Isomers
The stereochemical configuration of this compound is designated as (1S,2R)-1,2-dihydroxypropane-1,2,3-tricarboxylic acid according to IUPAC nomenclature. This specific stereochemical arrangement distinguishes it from other hydroxycitric acid isomers and is critical to understanding its unique properties and biological activities. The presence of two chiral centers in the molecule creates multiple possible stereoisomers, with four distinct isomers identified in the hydroxycitric acid family: (+)- and (-)-hydroxycitric acid, and (+)- and (-)-allo-hydroxycitric acid.
The "allo" prefix in the compound's name indicates its particular stereoisomeric configuration, which differs from the conventional hydroxycitric acid stereochemistry. This stereochemical specificity is essential for the compound's interaction with biological systems and its chemical reactivity patterns. The Standard InChI representation provides a detailed description of the stereochemical arrangement: InChI=1S/C6H8O8/c7-2(8)1-6(14,5(12)13)3(9)4(10)11/h3,9,14H,1H2,(H,7,8)(H,10,11)(H,12,13)/t3-,6-/m1/s1.
Structural Elucidation via Spectroscopic Analysis
Spectroscopic analysis of this compound provides comprehensive structural information through various analytical techniques. Nuclear magnetic resonance spectroscopy data is available for the related allo-hydroxycitric acid lactone, with 1H NMR spectra recorded at different frequencies including 200 MHz and 600 MHz in D2O solvent. These spectra reveal characteristic chemical shifts corresponding to the various proton environments within the molecular structure.
The infrared spectroscopic characteristics of carboxylic acids, including this compound, demonstrate distinctive absorption patterns that facilitate structural identification. The compound exhibits broad O-H stretching vibrations spanning from 3500 to 2500 cm⁻¹, characteristic of hydrogen-bonded carboxylic acid groups. The C=O stretching peaks appear in the region from 1730 to 1700 cm⁻¹, while C-O stretching vibrations are observed between 1320 and 1210 cm⁻¹. These spectroscopic fingerprints provide definitive identification of the carboxylic acid functional groups and confirm the compound's structural integrity.
Physical Properties
Solubility Parameters
This compound exhibits significant solubility in water and polar solvents due to its highly polar molecular structure containing multiple carboxylic acid and hydroxyl functional groups. The compound demonstrates solubility in aqueous acid solutions at concentrations of approximately 10 mg/ml. Additionally, it shows slight solubility in dimethylformamide and exhibits solubility in various organic solvents including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone.
The high solubility in polar media results from the compound's ability to form extensive hydrogen bonding networks with solvent molecules. The three carboxylic acid groups and two hydroxyl groups provide numerous sites for intermolecular interactions, enhancing the compound's solvation in polar environments. This solubility profile is particularly important for analytical applications and potential formulation development.
Acid-Base Properties and pKa Values
The acid-base properties of this compound are characterized by multiple ionizable groups, reflecting its tricarboxylic acid nature. Computational predictions indicate a pKa value of 2.90±0.28, suggesting relatively strong acidic character for the first ionization. This pKa value is consistent with the behavior expected for carboxylic acids and indicates that the compound will exist predominantly in its ionized form under physiological pH conditions.
The presence of three carboxylic acid groups suggests multiple pKa values corresponding to sequential deprotonation events. The compound's acidic nature influences its chemical reactivity, solubility characteristics, and interactions with other molecules. These acid-base properties are crucial for understanding the compound's behavior in different pH environments and its potential applications in various chemical and biological systems.
Stability Under Various Conditions
The stability of this compound varies significantly depending on environmental conditions, particularly pH and temperature. The compound demonstrates pH-dependent stability, with different forms predominating under various acidic and basic conditions. Storage recommendations typically specify inert atmosphere conditions at room temperature to maintain compound integrity.
The compound's crystalline solid form provides enhanced stability compared to solution preparations. Temperature effects on stability are particularly important given the compound's tendency to undergo lactonization reactions under specific conditions. The compound's stability profile has implications for analytical methodologies, with specific protocols developed for extraction and quantitative analysis to preserve the integrity of the acid form.
Structural Relationship with Other Hydroxycitric Acid Isomers
Comparative Analysis with (-)-Hydroxycitric Acid
This compound differs significantly from (-)-hydroxycitric acid in its stereochemical configuration, despite sharing the same molecular formula and functional group composition. The (-)-hydroxycitric acid isomer, commonly found in Garcinia species, exhibits different spatial arrangements of its chiral centers compared to the allo configuration. This stereochemical difference results in distinct chemical and biological properties between the two compounds.
Research has demonstrated that (-)-hydroxycitric acid functions as a competitive inhibitor of ATP citrate lyase, with specific stereochemical requirements for this enzymatic interaction. The allo configuration presents a different three-dimensional arrangement that may alter binding affinities and biological activities compared to the (-)-isomer. These structural differences highlight the importance of stereochemical precision in understanding the distinct properties of each hydroxycitric acid isomer.
Stereochemical Distinctions and Conformational Analysis
The stereochemical distinctions between this compound and other hydroxycitric acid isomers involve specific spatial arrangements around the chiral carbon centers. The (1S,2R) configuration of the allo isomer creates a unique three-dimensional molecular architecture that influences its conformational preferences and intermolecular interactions. These stereochemical features determine the compound's ability to interact with specific molecular targets and influence its overall chemical reactivity.
Conformational analysis reveals that the presence of multiple hydroxyl and carboxyl groups creates opportunities for intramolecular hydrogen bonding, which can stabilize specific conformational states. The allo configuration may exhibit different conformational preferences compared to other stereoisomers, potentially affecting its physical properties and chemical behavior. These conformational differences contribute to the distinct characteristics observed for each hydroxycitric acid isomer.
Lactone Formation and Equilibrium Dynamics
pH-dependent Lactonization Kinetics
This compound exhibits the ability to form lactone derivatives through intramolecular cyclization reactions, with the equilibrium between the open acid form and the lactone form being strongly influenced by pH conditions. The lactonization process involves the formation of a cyclic ester linkage between one of the carboxyl groups and an adjacent hydroxyl group, creating a more compact molecular structure.
Research has demonstrated that hydroxycitric acid compounds exist in equilibrium between open and lactone forms, with this equilibrium being exploited for separation and purification purposes. The pH-dependent nature of this equilibrium allows for selective manipulation of the compound's form through careful control of solution acidity. Polybenzimidazole resin systems have been developed to selectively sorb hydroxycitric acid lactone forms, with optimal separation achieved at pH values between 1.7 and 1.8.
Temperature Effects on Acid-Lactone Equilibrium
Temperature significantly influences the equilibrium dynamics between the acid and lactone forms of this compound. The reversible lactonization process demonstrates temperature-dependent kinetics, with elevated temperatures generally favoring the formation of the lactone form through increased molecular motion and enhanced probability of intramolecular cyclization.
The temperature dependence of this equilibrium has practical implications for analytical procedures and compound storage. Stability studies have indicated that temperature control is essential for maintaining consistent proportions of acid and lactone forms during analysis and storage. The development of analytical methodologies has required careful consideration of temperature effects to ensure accurate quantification of specific forms and to prevent unwanted interconversion during measurement procedures.
Properties
IUPAC Name |
(1S,2R)-1,2-dihydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O8/c7-2(8)1-6(14,5(12)13)3(9)4(10)11/h3,9,14H,1H2,(H,7,8)(H,10,11)(H,12,13)/t3-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJBYMUCKBYSCP-AWFVSMACSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(=O)O)[C@@]([C@@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801317686 | |
| Record name | Hibiscus acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27750-11-4 | |
| Record name | Hibiscus acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27750-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | allo-2-Hydroxycitric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027750114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hibiscus acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALLO-2-HYDROXYCITRIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JA6JYO433E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
ALLO-2-hydroxycitric acid (HCA), particularly in its (-) form, has garnered attention for its potential biological activities, especially in the context of weight management and metabolic regulation. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.
HCA primarily functions as a competitive inhibitor of ATP-citrate lyase (ACLY), an enzyme critical for converting citrate to acetyl-CoA. This inhibition disrupts fatty acid synthesis and cholesterol biosynthesis, leading to reduced fat accumulation and weight loss. The compound also influences several metabolic pathways:
- Inhibition of Lipogenesis : HCA reduces the availability of acetyl-CoA, thereby limiting the substrates necessary for fatty acid synthesis.
- Appetite Suppression : Studies indicate that HCA may enhance serotonin levels, which can lead to decreased appetite and increased satiety.
- Antioxidant Properties : HCA has been shown to mitigate oxidative stress in cellular models, contributing to its potential anti-aging effects .
Clinical Studies
Several clinical trials have investigated the efficacy of HCA in weight loss and metabolic health:
- Weight Loss Trials :
- A randomized double-blind placebo-controlled trial involving 135 overweight participants found no significant difference in weight loss between the HCA group and the placebo group after 12 weeks. Both groups lost weight, but the average weight loss was similar (3.2 kg vs. 4.1 kg) with no significant statistical difference (P = 0.14) .
- Metabolic Impact :
Biological Activity Summary Table
Case Studies
- Anti-Obesity Effects :
- Antioxidant Effects :
Safety Profile
HCA has been evaluated for safety across various studies. Acute toxicity tests have shown it to be non-toxic at recommended dosages, with no significant adverse effects noted in both animal models and human trials . Long-term safety data remain limited; however, existing studies indicate that HCA does not lead to inflammation or hepatotoxicity.
Scientific Research Applications
Chemical Properties and Mechanism of Action
Allo-2-hydroxycitric acid is a competitive inhibitor of the enzyme adenosine triphosphate-citrate lyase, which catalyzes the cleavage of citrate into oxaloacetate and acetyl-CoA. By inhibiting this enzyme, this compound may reduce de novo lipogenesis (the synthesis of fatty acids from non-lipid precursors), thereby potentially aiding in weight management and fat reduction .
Anti-Obesity Effects
Clinical Trials : Numerous studies have assessed the efficacy of this compound in weight management. A systematic review and meta-analysis indicated that while there is a small statistically significant difference in weight loss favoring this compound over placebo, the clinical relevance remains uncertain. The average weight loss observed was approximately 0.88 kg more than that of the placebo group .
Mechanism : The compound appears to influence appetite regulation by increasing serotonin availability, which can lead to reduced food intake. Additionally, it has been shown to lower total cholesterol and triglyceride levels in some studies .
Metabolic Regulation
In Vitro Studies : Research using Saccharomyces cerevisiae (yeast) models demonstrated that this compound can extend chronological lifespan by enhancing resistance to oxidative stress and apoptosis. This suggests potential applications in aging research and metabolic health .
Gene Expression : Studies have indicated that this compound may modulate the expression of various genes involved in fat metabolism. For instance, it has been shown to downregulate genes associated with abdominal fat accumulation while upregulating those related to energy metabolism .
Case Studies
Potential Therapeutic Uses
The anti-obesity properties of this compound suggest its potential as a therapeutic agent for obesity-related conditions. However, further research is needed to establish its efficacy and safety for long-term use.
Chemical Reactions Analysis
Lactonization and Hydrolysis
Allo-2-HCA exists in equilibrium between its open-chain acid and lactone forms. This reversible process is temperature- and pH-dependent:
-
Structural Insight : The lactone form (C₆H₆O₇) features a γ-lactone ring confirmed by SMILES notation:
C1C(=O)O[C@@H]([C@]1(C(=O)O)O)C(=O)O.
Enzyme Inhibition
Allo-2-HCA interacts with metabolic enzymes, though most studies focus on its stereoisomer (-)-HCA:
ATP Citrate Lyase (ACLY) Inhibition
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Mechanism : Competes with citrate at the ACLY active site, blocking acetyl-CoA production .
-
Reaction :
α-Amylase and α-Glucosidase Inhibition
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Effect : (2S,3R)-HCA isomer reduces carbohydrate metabolism by inhibiting starch-digesting enzymes .
Metal Chelation
The tricarboxylic structure of allo-2-HCA enables metal ion coordination, forming stable complexes:
| Metal Ion | Application/Effect | Reference |
|---|---|---|
| Calcium | Potential kidney stone dissolution (in vitro) | |
| Magnesium | Stabilizes HCA in formulations |
-
Example : Patent WO2019173150A1 describes hydroxycitric acid-metal heterocyclic compounds for enhanced stability .
Biological Redox Interactions
In S. cerevisiae, HCA analogs modulate oxidative stress responses:
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ROS Scavenging : Reduces H₂O₂-induced cell death by enhancing antioxidant capacity .
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Epistatic Effects : Partially overlaps with longevity pathways (e.g., sch9Δ, ras2Δ mutants) .
Synthetic Derivatives
Chemical modifications enhance solubility or bioavailability:
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Salts and Esters : Potassium hydroxycitrate and calcium hydroxycitrate are common derivatives .
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Covalent Modifications : Patent-pending heterocyclic metal complexes improve thermal stability .
Key Data Gaps and Research Directions
Preparation Methods
Source Material and Initial Processing
ALLO-2-HCA is predominantly extracted from plants of the Garcinia genus, such as Garcinia cambogia and Garcinia indica. The fruit rinds of these species contain high concentrations of hydroxycitric acid derivatives, including the allo-2 isomer. Initial steps involve drying and pulverizing the rinds into coarse powder (20–40 mesh) to increase surface area for solvent interaction.
Table 1: Key Components in Garcinia Rinds
| Component | Concentration Range (%) | Role in Extraction |
|---|---|---|
| Hydroxycitric acid | 20–30 | Target compound |
| Garcinol | 1–5 | Co-extractive (antioxidant) |
| Polysaccharides | 10–15 | Interfering matrix material |
Calcium Salt Precipitation
A widely adopted method involves converting ALLO-2-HCA into its calcium salt for stabilization and purification:
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Alkaline Extraction : The powdered rind is treated with a 3% solution (20–40 L per kg of raw material) at 60–80°C for 2–4 hours. This solubilizes HCA while precipitating calcium hydroxycitrate.
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Activated Carbon Treatment : Activated carbon (10–20 g/kg) is added to adsorb pigments (e.g., anthocyanins) and garcinol, yielding a clear yellow supernatant.
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Filtration and Precipitation : The mixture is filtered, and the filtrate is treated with calcium chloride () to precipitate calcium hydroxycitrate. This step achieves a yield of 25–35% with 55–70% purity.
Acid Liberation and Crystallization
The calcium salt is converted back to free acid using phosphoric acid ():
The solution is then concentrated via nanofiltration and subjected to cooling crystallization, yielding high-purity ALLO-2-HCA (≥95%).
Chemical Synthesis Pathways
Enzymatic Catalysis
Recent advances propose using ACLY-like enzymes to catalyze the stereospecific formation of ALLO-2-HCA. For example, Aspergillus niger cultures produce hydroxycitric acid isomers under nitrogen-limited conditions, though yields remain low (<10%).
Industrial-Scale Production Techniques
Integrated Filtration Systems
Modern industrial methods combine multi-stage filtration to enhance purity:
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Microfiltration (0.1–10 µm) : Removes suspended solids and residual plant debris.
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Ultrafiltration (1–100 kDa) : Separates macromolecules (proteins, polysaccharides) from calcium hydroxycitrate.
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Nanofiltration (200–1000 Da) : Concentrates the hydroxycitric acid solution while removing monovalent ions (Na, K).
Table 2: Performance of Filtration Steps in Industrial Production
| Filtration Stage | Pore Size | Retention Efficiency (%) | HCA Loss (%) |
|---|---|---|---|
| Microfiltration | 0.1 µm | 98.5 | 2.1 |
| Ultrafiltration | 10 kDa | 99.2 | 1.5 |
| Nanofiltration | 300 Da | 99.8 | 0.7 |
Crystallization Optimization
Industrial processes employ controlled cooling crystallization to maximize yield and purity:
-
Temperature Gradient : The hydroxycitric acid solution is cooled from 50°C to 4°C at a rate of 0.5°C/min, producing uniform crystals.
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Seed Crystals : Adding 0.1% (w/w) ALLO-2-HCA seeds reduces nucleation time and improves crystal size distribution.
Challenges and Innovations in Purification
Q & A
Q. How can researchers distinguish ALLO-2-hydroxycitric acid from its isomers or structurally similar compounds?
Methodological Answer: Utilize spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to analyze structural differences. For example, the distinct stereochemistry of this compound (ACD/Index Name: D-threo-pentaric acid, 3-C-carboxy-2-deoxy-) can be resolved via -NMR to identify carboxyl group positioning. Mass spectrometry (MS) can further differentiate isomers based on fragmentation patterns. Cross-referencing with CAS RN 577778-58-6 ensures accurate identification .
Q. What experimental approaches are recommended for synthesizing this compound in a laboratory setting?
Methodological Answer: Employ stereoselective synthesis protocols, such as enzymatic catalysis or chiral pool synthesis, to achieve the correct stereochemistry. Optimization of reaction conditions (e.g., pH, temperature) is critical to minimize racemization. Post-synthesis purification via high-performance liquid chromatography (HPLC) with a chiral column can validate enantiomeric purity. Analytical validation using IR and MS ensures structural fidelity .
Q. How should researchers address contradictory findings in pharmacological studies of this compound?
Methodological Answer: Conduct systematic reviews to identify variables causing discrepancies, such as differences in assay conditions (e.g., cell lines, dosage ranges). Use meta-analysis to quantify effect sizes across studies. For example, inconsistencies in enzyme inhibition assays may arise from variations in buffer systems or cofactor availability. Replicate experiments under standardized conditions and apply statistical tools (e.g., ANOVA) to assess reproducibility .
Advanced Research Questions
Q. What methodologies are suitable for assessing the stability of this compound under varying physiological conditions?
Methodological Answer: Design accelerated stability studies using HPLC to monitor degradation products under controlled temperature, pH, and humidity. For in vitro simulations, incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to assess gastrointestinal stability. Kinetic modeling (e.g., Arrhenius equation) can predict shelf-life under storage conditions .
Q. How can researchers investigate the interaction of this compound with amino acid transporters or metabolic enzymes?
Methodological Answer: Use competitive binding assays with radiolabeled substrates (e.g., -labeled amino acids) in cell cultures or isolated membrane preparations. For enzyme kinetics, apply Michaelis-Menten analysis to determine inhibition constants (). Molecular docking simulations can predict binding affinities to targets like citrate lyase or aminotransferases, validated via site-directed mutagenesis .
Q. What strategies improve the quantification of this compound in complex biological matrices?
Methodological Answer: Develop a derivatization protocol (e.g., using trimethylsilyl reagents) to enhance MS sensitivity. Combine liquid chromatography-tandem MS (LC-MS/MS) with isotope dilution (e.g., -labeled internal standards) to correct for matrix effects. Validate the method using parameters from ICH guidelines: limit of detection (LOD ≤ 0.1 ng/mL), recovery rates (90–110%), and precision (RSD < 15%) .
Q. How can mechanistic studies elucidate the role of this compound in lipid metabolism pathways?
Methodological Answer: Apply tracer-based metabolomics (e.g., -glucose labeling) to track carbon flux in adipocyte models. Use CRISPR-Cas9 knockout models to silence candidate genes (e.g., ACLY) and measure changes in lipid accumulation via gas chromatography (GC). Integrate transcriptomic data (RNA-seq) to identify downstream regulatory networks .
Q. What comparative analyses are critical for evaluating this compound against its hydroxycitrate isomers?
Methodological Answer: Perform in vitro and in vivo efficacy comparisons using dose-response curves for key endpoints (e.g., ATP-citrate lyase inhibition). Structural comparisons via X-ray crystallography can highlight active-site binding differences. Computational tools (e.g., molecular dynamics simulations) assess thermodynamic stability of enzyme-ligand complexes .
Q. How do in vitro findings for this compound translate to in vivo models, and what factors explain discrepancies?
Methodological Answer: Address bioavailability differences by measuring plasma pharmacokinetics (PK) in rodent models. Use microdialysis to assess tissue-specific concentrations. Consider species-specific metabolism via cytochrome P450 profiling. Confounding factors like gut microbiota metabolism can be evaluated using germ-free models .
Q. What validation criteria should govern the development of new analytical methods for this compound?
Methodological Answer: Follow ISO 17025 guidelines for method validation. Include parameters such as linearity (R ≥ 0.99), intra-/inter-day precision (RSD < 5%), and robustness against matrix variations. Cross-validate results with orthogonal techniques (e.g., NMR for structural confirmation) and participate in inter-laboratory proficiency testing .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
